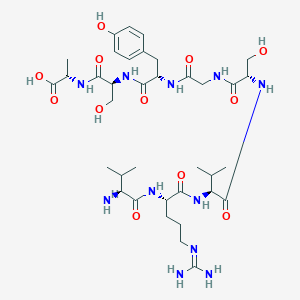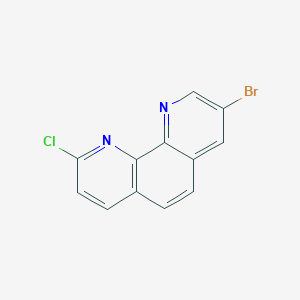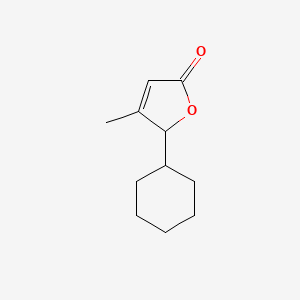
2(5H)-Furanone, 5-cyclohexyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-cyclohexyl-4-methyl- is a heterocyclic organic compound characterized by a furanone ring substituted with a cyclohexyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-cyclohexyl-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 5-cyclohexyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce lactones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 5-cyclohexyl-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which 2(5H)-Furanone, 5-cyclohexyl-4-methyl- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 5-cyclohexyl-4-methyl-: Unique due to its specific substitution pattern.
2(5H)-Furanone, 5-phenyl-4-methyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.
2(5H)-Furanone, 5-cyclohexyl-4-ethyl-: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2(5H)-Furanone, 5-cyclohexyl-4-methyl- is unique due to the combination of the cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
403657-12-5 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H16O2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3 |
Clave InChI |
OHLUUXWTNHYWAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

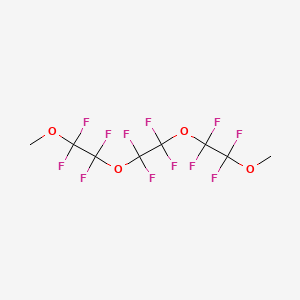
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
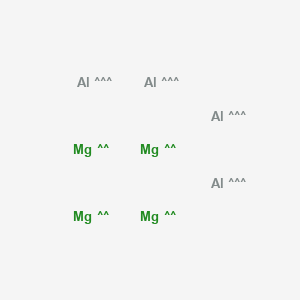
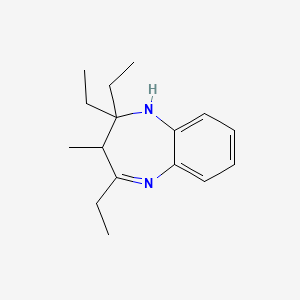
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
